2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
Chemical Structure and Key Features
The compound 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine features:
- A pyrazine core substituted with an ether-linked piperidine moiety.
- A piperidin-4-ylmethoxy group bridging the pyrazine and a 3-methyl-1,2,4-oxadiazole ring.
- The oxadiazole group is a bioisostere for ester or amide functionalities, enhancing metabolic stability and binding affinity in drug design .
Mitsunobu reactions or nucleophilic substitutions to form ether linkages between piperidine and pyrazine .
Oxadiazole ring formation via cyclization of acylhydrazides or nitrile oxides .
Properties
IUPAC Name |
3-methyl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-17-14(21-18-11)9-19-6-2-12(3-7-19)10-20-13-8-15-4-5-16-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKSGSQNFPLDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Initial Synthesis of 3-methyl-1,2,4-oxadiazole
Starting Materials: Amidoxime and carboxylic acid derivatives.
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Formation of Piperidine Derivative
Starting Materials: 4-piperidinemethanol and 3-methyl-1,2,4-oxadiazole.
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Final Coupling with Pyrazine
Starting Materials: 2-chloropyrazine and the piperidine derivative.
Reaction Conditions: The final step involves the nucleophilic substitution of 2-chloropyrazine with the piperidine derivative in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The methoxy group on the pyrazine ring can be substituted with various nucleophiles, leading to a range of derivatives.
Reagents: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. The oxadiazole ring is known for its diverse biological activities, which can include:
- Anticancer Activity : Compounds containing oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have indicated that related compounds exhibit selective cytotoxicity against human tumor cell lines such as ovarian and lung cancers .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess activity against certain bacterial strains and fungi, making it a candidate for further development in treating infections .
Synthetic Methodologies
The synthesis of 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step reactions that can include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids.
- Piperidine Derivatives : The introduction of the piperidine moiety can be accomplished via nucleophilic substitution reactions.
These synthetic routes are crucial for producing the compound efficiently while maintaining high purity levels.
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| Human Ovarian Adenocarcinoma | 2.76 |
| Human Lung Adenocarcinoma | 92.4 |
| Human Colon Adenocarcinoma | 92.4 |
These findings indicate that modifications to the oxadiazole structure can enhance biological activity significantly.
Case Study 2: Antimicrobial Testing
Research into the antimicrobial properties of related oxadiazole compounds has shown effectiveness against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones observed in agar diffusion assays .
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. general mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, particularly those involved in microbial metabolism.
Receptor Modulation: It may interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes in microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
Key Findings from Comparative Analysis
Impact of Oxadiazole Substituents
- The 3-methyl group on the oxadiazole (target compound) likely improves metabolic stability compared to bulkier substituents (e.g., isopropyl in []) but may reduce steric interactions with target proteins .
- Pyridinyl-oxadiazole derivatives (e.g., []) show enhanced solubility due to the polar pyridine ring but may exhibit off-target kinase binding .
Methylthio-linked oxadiazoles (e.g., []) demonstrate anticancer and antiviral activity, highlighting the versatility of the oxadiazole motif .
Synthetic Accessibility
- The target compound’s synthesis is more feasible than analogs with complex side chains (e.g., []), as it avoids multi-step coupling reactions .
Biological Activity
The compound 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine represents a novel chemical entity that combines the pharmacophoric features of oxadiazoles and piperidine derivatives. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Piperidine Ring : Associated with various pharmacological activities such as analgesic and antipsychotic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and piperidine structures. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines.
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of thymidylate synthase and modulation of Bcl-2 expression levels.
Antimicrobial Activity
The oxadiazole derivatives are also recognized for their antimicrobial properties. For example, derivatives similar to the target compound exhibited notable activity against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 17 | Trypanosoma cruzi | 1.11 | |
| Compound 10 | Staphylococcus aureus | 7.9 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The piperidine component of the compound is linked to analgesic effects. Compounds with similar structures have demonstrated significant analgesic activity compared to standard drugs like Indomethacin.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymes : Compounds exhibit inhibitory effects on key enzymes such as thymidylate synthase and acetylcholinesterase.
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can effectively reduce tumor cell viability.
- Antibacterial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to their antimicrobial efficacy.
Case Studies
Several research studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Alam et al. (2022) synthesized a series of oxadiazole compounds and demonstrated their potent anticancer activities against MCF-7 and HCT116 cell lines with IC50 values significantly lower than standard treatments like 5-Fluorouracil .
- Said et al. (2020) reported that newly synthesized oxadiazole conjugated pyrimidinones showed promising analgesic and anti-inflammatory properties in animal models .
Q & A
Basic: What are the optimal synthetic routes for 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine, and how can yield and purity be maximized?
Methodological Answer:
The synthesis typically involves:
Piperidine Functionalization: Reacting 3-methyl-1,2,4-oxadiazole with a piperidin-4-ylmethyl group via nucleophilic substitution (e.g., using KCO in DMF at 80°C).
Coupling with Pyrazine: Introducing the methoxypyrazine moiety through Mitsunobu or SN2 reactions, with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Optimization: Microwave-assisted synthesis (100–120°C, 30 min) reduces side reactions and improves yields (from ~50% to 75%) .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Structural Confirmation:
- NMR: H and C NMR to verify substituent positions (e.g., oxadiazole C=O at ~160 ppm, piperidine protons as multiplet signals) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H] at m/z 346.1432).
- Purity Assessment:
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
Advanced: How can structural modifications of the oxadiazole or piperidine moieties enhance target binding affinity?
Methodological Answer:
- Oxadiazole Modifications:
- Introduce electron-withdrawing groups (e.g., -CF) at the 3-methyl position to improve enzymatic binding (e.g., kinase inhibition).
- Replace oxadiazole with 1,3,4-thiadiazole to assess sulfur’s impact on hydrophobic interactions .
- Piperidine Adjustments:
- Substitute the methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects in receptor pockets.
- Use computational docking (AutoDock Vina) to predict binding modes with targets like PDE5 or EGFR .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across studies)?
Methodological Answer:
- Standardized Assays:
- Replicate assays under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability.
- Use positive controls (e.g., known kinase inhibitors) for cross-study comparisons .
- Structural Validation:
- Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts.
- Compare crystal structures (if available) to identify conformational impacts on activity .
Basic: What solvents and storage conditions are recommended to maintain compound stability?
Methodological Answer:
- Solubility: Soluble in DMSO (≥10 mM), methanol, and DCM; insoluble in water.
- Storage:
- Lyophilized powder at -20°C under argon (prevents oxidation of the oxadiazole ring).
- Solutions in DMSO should be aliquoted and stored at -80°C; avoid freeze-thaw cycles (>3× reduces stability by 20%) .
Advanced: What strategies are effective for identifying this compound’s primary biological targets?
Methodological Answer:
- Target Fishing:
- Proteome Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase Screening: Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots (e.g., IC < 1 μM for PIM1 kinase) .
- Computational Approaches:
- Perform pharmacophore mapping (e.g., Schrödinger Phase) to match with known enzyme active sites .
Advanced: How can researchers address low aqueous solubility during in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility (up to 5 mg/mL in PBS).
- Nanoemulsion preparation (e.g., Tween-80/PEG-400) for intravenous administration .
- Prodrug Design:
- Synthesize phosphate or acetylated derivatives for improved bioavailability, with enzymatic cleavage in vivo .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles. Use a fume hood during weighing.
- Toxicity Data:
- Acute toxicity (LD in rats: >500 mg/kg); mutagenicity negative (Ames test) .
- Dispose via incineration (waste code: P001) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
